BG-TMR(6) vs. CP-TMR(6): 5% Higher Second-Order Labeling Rate Constant for the Benzylguanine Leaving Group
In a direct stopped-flow kinetic comparison under identical buffer conditions, the benzylguanine variant BG-TMR(6) exhibited a second-order rate constant (k) of 114,706 (±5,082) M⁻¹s⁻¹, compared to 109,278 (±3,338) M⁻¹s⁻¹ for the chloropyrimidine variant CP-TMR(6) [1]. This represents a ~5.0% rate advantage for BG-TMR(6) when both substrates react with SNAP-tag protein. Critically, both variants share identical spectral properties (λex 555 nm, λem 577 nm, lifetime 2.2 ns when protein-bound), meaning the kinetic difference is attributable solely to leaving-group chemistry and not to fluorophore photophysics [1].
| Evidence Dimension | Second-order labeling rate constant (k, M⁻¹s⁻¹) |
|---|---|
| Target Compound Data | BG-TMR(6): 114,706 (±5,082) M⁻¹s⁻¹ |
| Comparator Or Baseline | CP-TMR(6): 109,278 (±3,338) M⁻¹s⁻¹ |
| Quantified Difference | BG-TMR(6) is ~5.0% faster (Δk ≈ 5,428 M⁻¹s⁻¹) |
| Conditions | Stopped-flow fluorescence anisotropy; protein-bound fluorophore; 22 °C; HEPES buffer; SNAP-tag protein concentration varied vs. fixed 2 μM substrate |
Why This Matters
For time-sensitive pulse-chase experiments requiring rapid, complete SNAP-tag saturation, the ~5% kinetic advantage of BG-TMR(6) reduces labeling time and minimizes unlabeled pool fraction—directly impacting quantitative accuracy of protein turnover measurements.
- [1] Sallin O, Reymond L, Gondrand C, Raith F, Koch B, Johnsson K. Semisynthetic biosensors for mapping cellular concentrations of nicotinamide adenine dinucleotides. eLife. 2018;7:e32638. doi:10.7554/eLife.32638. Appendix 1—table 1: Properties of TMR and SiR substrates. View Source
